![molecular formula C18H17N3O2 B4440457 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide](/img/structure/B4440457.png)
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide
Descripción general
Descripción
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential in treating various diseases.
Aplicaciones Científicas De Investigación
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide has been studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation and autoimmune disorder research, 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide acts as an inhibitor of the NF-κB pathway, which is a signaling pathway that regulates the expression of genes involved in inflammation, immunity, and cell survival. 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide inhibits the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In vitro studies have shown that 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and induces apoptosis in cancer cells. In vivo studies have shown that 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide inhibits tumor growth and reduces inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For research on 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide include studying its potential in combination therapies with other drugs, optimizing its synthesis method to improve yield and solubility, and investigating its potential in treating other diseases beyond cancer and inflammation.
In conclusion, 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide is a small molecule inhibitor that has shown potential in treating various diseases through its inhibition of the NF-κB pathway. Its specificity and targeted inhibition make it a valuable tool for studying this pathway in lab experiments, and its anti-inflammatory and anti-tumor effects make it a promising candidate for future therapeutic development.
Propiedades
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(1-phenylethyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13(14-7-3-2-4-8-14)20-17(22)11-21-12-19-16-10-6-5-9-15(16)18(21)23/h2-10,12-13H,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIRJSVDBCRTKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.